Product packaging for Triglycidyl isocyanurate(Cat. No.:CAS No. 2451-62-9)

Triglycidyl isocyanurate

Cat. No.: B058083
CAS No.: 2451-62-9
M. Wt: 297.26 g/mol
InChI Key: OUPZKGBUJRBPGC-UHFFFAOYSA-N
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Description

Triglycidyl isocyanurate (TGIC) is a trifunctional epoxy compound of significant interest in materials science, serving as a critical crosslinking agent and monomer for the synthesis of high-performance polymers. Its unique structure, featuring a stable s-triazine (isocyanurate) ring core and three highly reactive glycidyl epoxy groups, enables the formation of densely crosslinked, three-dimensional polymer networks. This property is essential for developing advanced epoxy resin systems with exceptional thermal stability, mechanical strength, and chemical resistance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N3O6 B058083 Triglycidyl isocyanurate CAS No. 2451-62-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-tris(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione
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InChI

InChI=1S/C12H15N3O6/c16-10-13(1-7-4-19-7)11(17)15(3-9-6-21-9)12(18)14(10)2-8-5-20-8/h7-9H,1-6H2
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InChI Key

OUPZKGBUJRBPGC-UHFFFAOYSA-N
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Canonical SMILES

C1C(O1)CN2C(=O)N(C(=O)N(C2=O)CC3CO3)CC4CO4
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Molecular Formula

C12H15N3O6
Record name TRIS(2,3-EPOXYPROPYL)ISOCYANURATE
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Related CAS

28825-96-9
Record name Triglycidyl isocyanurate homopolymer
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DSSTOX Substance ID

DTXSID4026262
Record name Tris(2,3-epoxypropyl)isocyanurate
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Molecular Weight

297.26 g/mol
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Physical Description

Tris(2,3-epoxypropyl)isocyanurate is a white crystalline solid. (NTP, 1992), Dry Powder; NKRA; Other Solid; Pellets or Large Crystals, White crystalline or granular solid; [ACGIH], WHITE POWDER OR GRANULES, White crystalline solid.
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Boiling Point

> 240 °C, decomposition, BP: 210 °C at 0.2 mm Hg
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Flash Point

170 °C /Open cup vs. closed cup not specified/, >170 °C c.c. (technical grade)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Exists as a mixture of 2 pairs of diastereomer racemates, designated alpha and beta, that are separable on the basis of their solubility properties, log Kow: -0.8. Solubility in water: 0.9 g/100 mL at 25 °C /Triglycidyl isocyanurate technical grade/, In water, 9-10.5 g/L at 25 °C, pH 5-8, In water, <1 mg/mL at 68 °F, Soluble in water, In acetone, 1 g/L at 20 °C, Solubility in water, g/100ml at 25 °C: 0.9 (technical grade), Water < 1 (mg/mL), O.1 N HCl < 1 (mg/mL), pH 4 buffer 2.5 - 5 (mg/mL), pH 9 buffer < 1 (mg/mL), 0.1 N NaOH 1 - 2.5 (mg/mL), 10% EtOH < 1 (mg/mL), 95% EtOH < 1 (mg/mL)
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Density

142-144 at 20 °C
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Vapor Pressure

<0.007 Pa /5.25X10-5 mm Hg/ at 20 °C
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Color/Form

White crystalline solid

CAS No.

2451-62-9
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Melting Point

203 to 208 °F (NTP, 1992), 95 °C, MP: 203 to 208 °F, Crystals from methanol. MP: 103-104.5 °C. Also reported as crystals from frational crystalization from methanol. MP: 95-103 °C. Enthalpy of fusion: 77.0 J/g /alpha-thioglycidyl isocyanurate/, 203-208 °F
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Synthetic Pathways and Manufacturing Methodologies of Triglycidyl Isocyanurate

Industrial Production Routes for Triglycidyl Isocyanurate

The industrial manufacturing of this compound is predominantly achieved through the reaction of cyanuric acid with an excess of epichlorohydrin (B41342). who.intinchem.org This method is the cornerstone of commercial TGIC production. caloongchem.com

Cyanuric Acid and Epichlorohydrin Reaction

The fundamental industrial synthesis of TGIC involves a two-step process. caloongchem.com The first step is the ring-opening reaction, where cyanuric acid reacts with epichlorohydrin. caloongchem.com To drive the reaction to completion and minimize the formation of polymeric byproducts, a significant excess of epichlorohydrin is used, typically in a molar ratio of at least 9:1 (epichlorohydrin to cyanuric acid). google.com This initial reaction is often catalyzed by an organic base, such as a tertiary amine or a quaternary ammonium (B1175870) compound like benzyl (B1604629) trimethyl ammonium chloride, to form the trichlorohydrin derivative of cyanuric acid. google.comchemicalbook.comgoogle.com The reaction is typically conducted at elevated temperatures, for instance, between 90°C and 105°C for several hours. caloongchem.comgoogle.com

A variation of this process involves a two-stage protocol where cyanuric acid is first treated with a 50% sodium hydroxide (B78521) solution at approximately 60°C to form trisodium (B8492382) isocyanurate. This intermediate then undergoes reflux with a large excess of epichlorohydrin (e.g., 18:1 mass ratio) in the presence of a phase transfer catalyst at temperatures between 115°C and 120°C for about 7.5 hours.

Another patented method utilizes an autoclave where cyanuric acid is reacted with 3 to 7 molar equivalents of epichlorohydrin in the presence of benzyl trimethyl ammonium chloride and water at 75-80°C for 1 to 2 hours. google.com

Reaction ParameterTypical ConditionsSource(s)
Reactant Ratio (Epichlorohydrin:Cyanuric Acid)≥ 9:1 molar ratio google.com
CatalystTertiary amine, Quaternary ammonium compound google.comchemicalbook.com
Temperature75 - 120°C caloongchem.comgoogle.comgoogle.com
Reaction Time1 - 7.5 hours google.comgoogle.com

Dehydrochlorination Processes

The second crucial step in the industrial production of TGIC is dehydrochlorination. The trichlorohydrin intermediate, still dissolved in the excess epichlorohydrin, is treated with an alkali metal hydroxide, such as sodium hydroxide, to remove hydrogen chloride and form the epoxide rings of TGIC. google.com This process is also referred to as a ring-closure or cyclization reaction. caloongchem.compatsnap.com

To achieve a high-purity product with low chlorine content, finely divided alkali metal hydroxide dispersed in an organic medium is often employed. google.com The particle size of the alkali metal hydroxide dispersion is typically around 1 to a few microns. google.com The dehydrochlorination is generally carried out at controlled temperatures, for example, around 15°C or between 50°C and 60°C, with the alkali being added in batches. caloongchem.compatsnap.com After the reaction, the solid salt byproduct is removed by filtration. patsnap.com

Laboratory-Scale Synthesis and Characterization

On a laboratory scale, the synthesis of TGIC can also be achieved through alternative routes. One such method involves the epoxidation of triallyl isocyanurate. In this process, triallyl isocyanurate is reacted with hydrogen peroxide in the presence of a nitrile, such as benzonitrile (B105546) or acrylonitrile, and a catalyst like potassium bicarbonate or ammonium bicarbonate. google.comgoogle.com The reaction is typically carried out in an alcohol solvent like methanol (B129727) at temperatures between 25°C and 60°C for several hours. google.com This method has been reported to yield TGIC with a melting point of 103-115°C and a yield of over 80%. google.com

Characterization of the synthesized TGIC is crucial to confirm its structure and purity. Techniques like 1H NMR spectroscopy are used to identify the characteristic peaks of the glycidyl (B131873) groups. google.com For instance, the proton NMR spectrum in CDCl3 shows multiplets for the CH2 and CH protons of the oxirane ring and the CH2 protons adjacent to the triazine ring. google.com High-performance liquid chromatography (HPLC) is another essential analytical tool used to determine the purity of TGIC and to identify any impurities, such as residual cyanuric acid. google.com

Purification and Crystallization Techniques for this compound Fractions

Following the synthesis, the crude TGIC product, which is often a viscous paste, requires purification to obtain a crystalline solid with high purity. caloongchem.com Crystallization is the primary method used for this purpose. chemicalbook.com

A common technique involves dissolving the crude TGIC in a suitable organic solvent, followed by cooling to induce crystallization. patsnap.com Methanol is frequently used as the crystallization solvent. caloongchem.com The crude TGIC paste is maintained at an elevated temperature (e.g., 60-70°C) and then mixed with ice-cold methanol. caloongchem.com The mixture is then cooled further, for instance to 10°C, to promote the precipitation of TGIC crystals. caloongchem.com The crystallized product is then separated from the mother liquor, which contains impurities, by filtration or centrifugation. caloongchem.comgoogle.com

Another purification method involves dissolving the crude TGIC in water at an elevated temperature (95-100°C) to form a homogeneous solution. patsnap.com Subsequent cooling of this solution leads to the precipitation of purified TGIC crystals. patsnap.com The crystals are then filtered and washed, typically with deionized water, before being dried under vacuum. patsnap.com

It has been observed that TGIC exists in two stereoisomeric forms: the α-isomer with a lower melting point (around 104°C) and the β-isomer with a higher melting point (around 158°C). google.comgoogle.com These isomers can be separated based on their different solubilities. google.com However, for many technical applications, a separation of the isomers is not necessary. google.com

Purification StepDescriptionSource(s)
Crystallization Solvent Methanol, Water caloongchem.compatsnap.com
Dissolution Temperature 60-100°C caloongchem.compatsnap.com
Crystallization Temperature 10-30°C caloongchem.compatsnap.com
Separation Method Filtration, Centrifugation caloongchem.comgoogle.com
Drying Under vacuum at elevated temperatures (e.g., 70-80°C) patsnap.com

Chemical Reactivity and Polymerization Kinetics of Triglycidyl Isocyanurate Systems

Intrinsic Reactivity of Triglycidyl Isocyanurate Epoxide Groups

The fundamental chemistry of TGIC is centered around its three highly strained oxirane (epoxide) rings. This inherent strain makes the epoxide groups susceptible to nucleophilic attack, leading to ring-opening reactions that form the basis of its cross-linking capabilities.

Alkylating Capacity of Epoxide Moieties

The epoxide groups of this compound endow the molecule with significant alkylating properties. mst.dk An alkylating agent is a chemical compound that can attach an alkyl group to another molecule. In the case of TGIC, the carbon atoms of the epoxide ring are electrophilic and can react with nucleophiles, forming a stable covalent bond. This process is essentially an alkylation reaction. The cytotoxicity of TGIC is believed to be related to the alkylating capacity of its epoxide moieties. mst.dk This reactivity is not limited to synthetic polymers; for instance, TGIC has been shown to be capable of covalently binding to and alkylating DNA in vivo, demonstrating the potent alkylating nature of its epoxide groups. mst.dk This underlying reactivity is harnessed in polymer chemistry to form robust, cross-linked networks.

Reaction Mechanisms with Diverse Functional Groups (e.g., Amines, Carboxylic Acids)

In its molten state, TGIC readily reacts with a variety of functional groups, a characteristic that makes it a versatile cross-linking agent. mst.dkinchem.org The primary reaction mechanism involves the nucleophilic attack on one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring. This can be catalyzed by both acids and bases.

Key functional groups that react with TGIC's epoxide moieties include:

Amines (Primary and Secondary): The lone pair of electrons on the nitrogen atom of an amine acts as a nucleophile, attacking the epoxide ring. This reaction is highly efficient and forms a hydroxyl group and a carbon-nitrogen bond.

Carboxylic Acids: The reaction between an epoxide and a carboxylic acid is fundamental to the use of TGIC in polyester (B1180765) powder coatings. architecturalpowdercoatingresins.comresearchgate.net This esterification reaction results in the formation of a hydroxyl ester. The reaction can be accelerated by the presence of catalysts. danickspecialties.comdanickspecialties.com

Anhydrides: Similar to carboxylic acids, anhydrides react with the epoxide groups to form ester linkages.

Phenols and Alcohols: The oxygen atom in the hydroxyl group of phenols and alcohols can act as a nucleophile, particularly in the presence of a catalyst, to open the epoxide ring and form an ether linkage. inchem.org

Thiols: The sulfur atom in a thiol group is a potent nucleophile and reacts readily with epoxides to form a thioether and a hydroxyl group. inchem.org

Under aqueous acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack by water, which typically attacks the more substituted carbon. libretexts.org In contrast, under basic conditions, a strong nucleophile (like a hydroxide (B78521) ion or an alkoxide) directly attacks one of the epoxide carbons, preferentially the less sterically hindered one, in an SN2-type mechanism. libretexts.org The significant ring strain of the epoxide facilitates this ring-opening, even though an alkoxide is generally a poor leaving group. libretexts.org

Curing Reaction Mechanisms in this compound-Based Polymers

The primary industrial application of TGIC is as a cross-linking agent, or curative, in thermosetting powder coatings. shrutitechno.comchemicalbook.com Its trifunctionality allows for the formation of a dense, three-dimensional network structure upon curing, which imparts desirable properties such as durability, chemical resistance, and thermal stability to the final coating. architecturalpowdercoatingresins.comshrutitechno.com

This compound as a Cross-linking Agent in Thermosetting Systems

In thermosetting systems, TGIC is combined with a polymer resin containing functional groups that can react with its epoxide moieties. The mixture is typically a solid at room temperature and, upon heating, melts and flows, allowing the cross-linking reaction to occur. This process, known as curing, transforms the material from a fusible, soluble state into an infusible and insoluble network.

TGIC is most commonly used as a curing agent for carboxyl-functional polyester resins. researchgate.netdanickspecialties.com These systems are the foundation of many durable outdoor powder coatings. architecturalpowdercoatingresins.compowdercoatedtough.com The polyester resins are typically linear polymers with carboxylic acid (-COOH) groups at their terminals. danickspecialties.com

The cross-linking chemistry involves the condensation reaction between the carboxylic acid groups of the polyester and the oxirane (epoxide) functionality of TGIC. danickspecialties.com This reaction forms a stable ester linkage and a secondary hydroxyl group. As TGIC possesses three epoxide groups, each molecule can react with three carboxyl groups from different polyester chains, effectively "tying" the chains together and building the three-dimensional network.

The curing process for these polyester-TGIC systems typically occurs at temperatures ranging from 160°C to 200°C for a duration of 10 to 15 minutes. architecturalpowdercoatingresins.comdanickspecialties.com A key advantage of this curing reaction is that it is an addition reaction, meaning no volatile byproducts, such as water, are released. architecturalpowdercoatingresins.compowdercoatedtough.com This allows for the application of thicker coating films without the risk of surface defects like pinholes that can be caused by outgassing. The cure rate can be enhanced by the inclusion of a catalyst in the formulation. architecturalpowdercoatingresins.comdanickspecialties.com

The kinetics of the curing process for TGIC-polyester systems have been investigated using techniques such as Differential Scanning Calorimetry (DSC). researchgate.net These studies allow for the determination of key kinetic parameters that are crucial for optimizing curing schedules in industrial applications.

Table 1: Kinetic Parameters for the Curing of TGIC with Carboxylated Polyester Resins

Study / MethodApparent Activation Energy (Ea) (kJ·mol⁻¹)Reaction Order (n)Frequency Factor (A) (min⁻¹ or s⁻¹)
Non-isothermal DSC (Kissinger, Doyle-Ozawa, Crane) researchgate.net65.710.958.50 × 10⁶ min⁻¹
Non-isothermal DSC (Kissinger, Doyle-Ozawa) mst.dk92.140.93Not Specified

TGIC is also utilized as a cross-linking agent in formulations based on acrylic resins to produce coatings with high performance, particularly for applications requiring excellent clarity and weather resistance. shrutitechno.comchemicalbook.com The cross-linking mechanism depends on the type of functional acrylic resin used.

Carboxyl-Functional Acrylic Resins: Similar to polyester systems, TGIC can be used to cure acrylic resins that contain carboxylic acid functional groups. The reaction mechanism is the same: the esterification reaction between the carboxyl groups on the acrylic polymer backbone and the epoxide groups of TGIC. chemicalbook.com

Glycidyl-Functional Acrylic Resins: In some cases, the acrylic resin itself contains glycidyl (B131873) groups, often introduced through the use of monomers like Glycidyl Methacrylate (GMA). paint.org In these systems, TGIC does not act as the primary cross-linker with the acrylic resin. Instead, a dicarboxylic acid is used as the cross-linking agent, which reacts with both the glycidyl groups on the acrylic resin and could potentially react with TGIC if it were present as a modifier. However, the more common system involves a glycidyl-functional acrylic resin cured with a diacid. A study comparing polyester/acrylate (B77674) hybrid systems to polyester/TGIC systems found that the acrylate-cured system exhibited a faster cure rate, which was attributed to a higher pre-exponential factor, even though its activation energy was slightly higher. paint.org This suggests that the reactivity in acrylic-based systems can be significantly different from that in polyester-based ones. For instance, in a comparative study, the activation energy for a polyester/acrylate system was found to be 86.9 kJ/mol, compared to 77.8 kJ/mol for a polyester/TGIC system. paint.org

The curing of GMA acrylic powder coatings generally occurs at lower temperatures compared to other powder coating systems, with automotive clear coats curing at around 145°C. mdpi.com The high number of functional epoxy groups that can be incorporated into GMA acrylic resins allows for a much higher cross-linking density compared to typical polyester systems, contributing to good solvent resistance. mdpi.com

This compound in Thiol-Epoxy Click Curing Systems

The reactivity of TGIC extends to reactions with a variety of functional groups, including primary and secondary amines, carboxylic acids and their anhydrides, phenols, and thiols. nih.govtecmos.comwho.int In the molten state, these reactions can be particularly rapid. inchem.org Thiol-epoxy systems, in particular, are of interest due to their "click" chemistry characteristics, which include high reaction rates and specificity.

Recent research has explored the catalyst-free melt polymerization of TGIC with aliphatic diacids. sciepublish.com This approach offers a simpler and potentially more environmentally friendly route to producing epoxy resins. In these systems, the carboxylic acid groups of the diacids react with the epoxy groups of TGIC through a ring-opening reaction. sciepublish.com

Studies have shown that the feed ratio of carboxylic acid groups to epoxy groups ([COOH]/[epoxy]) is a critical parameter influencing the polymerization process. A feed ratio of 0.6 has been identified as optimal in some systems, which is attributed to the occurrence of transesterification reactions alongside the primary ring-opening reaction. sciepublish.com This allows for successful polymerization even with a lower proportion of carboxylic acid groups. sciepublish.com

The properties of the resulting epoxy resins are influenced by the chain length of the aliphatic diacid used. For instance, systems utilizing diacids with varying carbon numbers (e.g., 8, 10, and 12) have been synthesized and characterized. sciepublish.com These catalyst-free systems have been shown to produce transparent epoxy resins with notable properties, including hydrolyzability and intrinsic flame retardancy. sciepublish.com

Below is a data table summarizing the flame retardancy properties of epoxy resins synthesized from TGIC and various aliphatic diacids in a catalyst-free system. sciepublish.com

Epoxy Resin[COOH]/[epoxy] Feed RatioUL-94 RatingLimiting Oxygen Index (LOI) (%)
ER08-600.6V-027.6
ER10-600.6V-124.6
ER12-600.6V-123.5

This table presents data on the flame retardancy of different epoxy resins synthesized through catalyst-free polymerization of TGIC with aliphatic diacids of varying carbon chain lengths.

Autopolymerization Phenomena of Molten this compound

Molten TGIC is known to be susceptible to autopolymerization, a phenomenon where the compound polymerizes with itself without the need for a curing agent. nih.gov This self-polymerization can be hazardous, particularly when TGIC is heated to temperatures exceeding 120°C for prolonged periods (over 12 hours). inchem.orgnih.gov The reaction can be vigorous and is a significant safety consideration in the handling and processing of TGIC. nih.gov The presence of catalysts can also trigger or accelerate this autopolymerization. inchem.orgnih.gov

Catalytic Effects and Promoters in this compound Reactions

The reaction rate of molten TGIC with various functional groups is significantly influenced by the presence of catalysts or promoters. inchem.orggoogle.com While some systems can be formulated to be catalyst-free, the use of catalysts is often necessary in industrial applications to achieve practical curing schedules.

In polyester-TGIC powder coatings, for example, the cross-linking reaction between the carboxyl-functional polyester and the epoxy groups of TGIC can proceed without a catalyst, but the rate is often too slow for commercial viability. Therefore, catalysts are employed to promote the esterification reaction. Similarly, in other epoxy systems, catalysts are used to control the curing process.

Reaction Kinetic Investigations of this compound Curing Processes

Understanding the reaction kinetics of TGIC curing is essential for optimizing processing conditions and predicting the final properties of the cured material. Various analytical techniques are employed to study these kinetics.

Dynamic Differential Scanning Calorimetry (DSC) Applications

Dynamic Differential Scanning Calorimetry (DSC) is a powerful and widely used thermoanalytical technique for investigating the curing kinetics of thermosetting resins like those containing TGIC. researchgate.netmdpi.comnetzsch.com In a dynamic DSC experiment, the sample is heated at a constant rate, and the heat flow associated with the curing reaction is measured as a function of temperature. researchgate.net

The resulting DSC curve provides valuable information, including the total heat of reaction (enthalpy), which is proportional to the extent of cure. researchgate.net By conducting experiments at multiple heating rates, it is possible to determine key kinetic parameters such as the activation energy. researchgate.net A typical dynamic DSC scan of a TGIC-containing system shows a single exothermic peak that shifts to higher temperatures as the heating rate increases. researchgate.net

Kinetic Modeling using Šesták-Berggren (SB) Method

The data obtained from dynamic DSC experiments can be used to develop kinetic models that describe the curing process. The Šesták-Berggren (SB) model is a versatile semi-empirical model that is often used to describe the complex curing kinetics of epoxy resins. researchgate.netresearchgate.net It is a two-parameter autocatalytic model that has been found to be suitable for describing the curing process of various systems, including those involving TGIC. researchgate.netmdpi.com

The SB model is particularly useful because it can accurately fit experimental data even when the reaction does not follow ideal kinetic models. researchgate.net This model has been successfully applied to describe the curing behavior of modified TGIC with carboxylated polyesters. researchgate.net The model's parameters can be determined from the DSC data and used to predict the curing behavior under different temperature profiles. cranfield.ac.uk

Isoconversional Analysis (e.g., Kissinger–Akahira–Sunose (KAS) Method)

Isoconversional analysis is a powerful kinetic method used to study complex solid-state reactions, such as the curing of thermosetting powder coatings, without assuming a specific reaction model. The Kissinger–Akahira–Sunose (KAS) method is a widely used integral isoconversional technique that allows for the determination of the activation energy (Ea) as a function of the extent of conversion (α).

The KAS method is based on the following equation:

ln(β / Tα²) = ln(Aα * R / (Eaα * g(α))) - Eaα / (R * Tα)

Where:

β is the heating rate

Tα is the temperature at a specific conversion α

Aα is the pre-exponential factor at conversion α

R is the universal gas constant

g(α) is the integral form of the reaction model

By performing experiments at different heating rates and plotting ln(β / Tα²) against 1/Tα for a given conversion, the activation energy can be determined from the slope of the resulting straight line (-Eaα / R).

Activation Energy Dependency on Conversion Extent

A key advantage of the isoconversional method is its ability to reveal the dependence of the activation energy on the extent of conversion. For the curing of TGIC with a carboxyl-terminated polyester resin, the activation energy is not constant throughout the reaction. This variation indicates a complex reaction mechanism.

In a typical TGIC/polyester powder coating system, the activation energy exhibits a characteristic dependency on the degree of conversion. A study investigating the curing kinetics of a modified this compound with a carboxylated polyester using the KAS method revealed a distinct pattern. researchgate.net The activation energy was found to decline as the conversion (α) increased up to approximately 0.3. researchgate.net It then remained almost constant for the conversion range of roughly 0.3 to 0.8, before increasing again until the completion of the reaction. researchgate.net This behavior suggests a multi-step reaction mechanism. The initial decrease in activation energy may be attributed to catalytic effects, while the final increase is often associated with diffusion limitations as the system vitrifies.

Table 1: Representative Activation Energy (Ea) as a Function of Conversion (α) for a TGIC/Polyester System Determined by the KAS Method

Degree of Conversion (α)Activation Energy (Ea) (kJ/mol)
0.185
0.278
0.375
0.475
0.575
0.676
0.776
0.878
0.988

Note: This table is a representative example based on the trends described in the literature. Actual values may vary depending on the specific formulation and experimental conditions.

Dielectric Analysis (DEA) for Reaction Rate Monitoring

Dielectric Analysis (DEA) is a sensitive technique for monitoring the cure of thermosetting resins in real-time. It measures the changes in the dielectric properties of a material, specifically the permittivity and loss factor, as it transforms from a liquid to a solid state. From these properties, the ion viscosity can be calculated, which is the inverse of conductivity.

During the curing of TGIC systems, the mobility of ions within the resin matrix is directly related to the viscosity and the degree of crosslinking. Initially, as the temperature increases, the resin viscosity decreases, leading to an increase in ion mobility and a decrease in ion viscosity. As the curing reaction proceeds, the formation of a polymer network restricts ion movement, causing a significant increase in ion viscosity. The point of minimum ion viscosity often corresponds to the onset of gelation. The rate of change of the ion viscosity is directly related to the reaction rate. By monitoring the ion viscosity over time, one can track the progress of the cure, identify key events like gelation and vitrification, and determine the end of the cure.

Table 2: Representative Ion Viscosity Data During Isothermal Curing of a TGIC-Based System Monitored by DEA

Curing Time (min)Ion Viscosity (log(Ohm·cm))
04.5
24.2
44.8
66.0
87.5
108.8
129.5
149.8
169.9

Note: This table is a representative example illustrating the expected trend in ion viscosity during the curing of a thermoset. Actual values are dependent on the specific material system and measurement conditions.

Isothermal Curing Kinetics Studies

Isothermal curing studies, typically performed using Differential Scanning Calorimetry (DSC), provide valuable insights into the reaction kinetics at a constant temperature. In an isothermal DSC experiment, the sample is rapidly heated to the desired curing temperature, and the heat flow due to the exothermic curing reaction is measured as a function of time.

The rate of cure (dα/dt) is directly proportional to the heat flow (dH/dt), and the total heat evolved is proportional to the total conversion. By integrating the heat flow curve, the degree of conversion (α) can be determined as a function of time. These studies are essential for developing kinetic models that can predict the curing behavior under industrial processing conditions. For TGIC-cured polyester powder coatings, isothermal DSC analysis reveals that the rate of cure is dependent on the curing temperature. Higher temperatures lead to faster reaction rates and shorter times to reach full cure.

Table 3: Representative Isothermal Curing Data for a TGIC/Polyester System at 180°C

Time (min)Degree of Conversion (α)Rate of Conversion (dα/dt) (min⁻¹)
10.250.30
20.500.28
30.700.22
40.850.15
50.920.08
60.960.04
70.980.02
80.990.01

Note: This table provides illustrative data for the isothermal curing of a TGIC system. The actual kinetic parameters will depend on the specific formulation.

Structure-Reactivity Relationships of this compound Stereoisomers

This compound exists as two main stereoisomers: α-TGIC and β-TGIC. Commercial-grade TGIC is typically a mixture of these two isomers. atamanchemicals.com These stereoisomers have the same chemical formula and connectivity of atoms but differ in the spatial arrangement of the glycidyl groups relative to the central triazine ring. This difference in stereochemistry leads to different physicochemical properties and, consequently, different reactivities.

The α-isomer is generally considered to be more reactive than the β-isomer. While this has been partly attributed to its higher water solubility, the structural arrangement of the epoxy groups also plays a significant role. The spatial orientation of the glycidyl groups in the α-isomer may allow for more favorable steric access to the reactive epoxy rings by the carboxyl groups of the polyester resin. This improved accessibility can lead to a higher reaction rate and a lower activation energy for the curing process compared to the β-isomer, where the epoxy groups may be more sterically hindered. The precise nature of the structure-reactivity relationship is complex and can be influenced by factors such as the catalyst system used and the specific polyester resin structure.

Advanced Materials and Biomedical Applications of Triglycidyl Isocyanurate

Polymeric Coatings Formulations utilizing Triglycidyl Isocyanurate

This compound is a heterocyclic epoxy compound primarily utilized as a curing agent, or cross-linker, for powder coatings that are based on resins containing carboxyl groups, such as carboxyl polyester (B1180765) and carboxyl acrylic resins. svcoating.comatamanchemicals.com The unique molecular structure of TGIC, which contains three active epoxy groups, facilitates a high cross-linking density with the resin's carboxyl groups. svcoating.com This reaction, which occurs when the coating is heated, transforms the powder into a stable and inert polymeric matrix, forming a hard, durable finish. who.intymaws.com

Polyester Powder Coating Systems

TGIC is one of the most effective and widely used cross-linkers for carboxyl-terminated polyester resins, especially in formulations designed for durability. atamanchemicals.comresearchgate.net These systems are a popular choice for coating metals used in automotive parts, outdoor furniture, and household appliances. allnex.com The combination of TGIC with suitable polyester resins results in high-performance powder coatings. hoyonn.com Typically, a powder coating formulation contains between 4% and 10% TGIC by weight. who.intchemicalbook.com

Research comparing polyester coatings based on terephthalic acid (TPA) and isophthalic acid (IPA) cross-linked with TGIC suggests that the superior mechanical properties of TPA-based coatings are due to a combination of factors. researchgate.net These include a higher cross-link density, a greater thermal expansion coefficient, and a higher glass transition temperature (Tg), which together create a tighter coating network. researchgate.net While formulation approaches can influence final properties, the inherent chemistry of TGIC-polyester systems provides a foundation for excellent physical film performance, including impact and abrasion resistance. powdercoatedtough.com

Table 1: Performance Characteristics of TGIC-Polyester Coatings

Property Description Supporting Sources
Mechanical Strength Provides a tough, hard, and durable finish due to high cross-link density. svcoating.comymaws.comallnex.com
Flexibility & Impact Resistance Exhibits good resistance to impact and allows for flexibility in the coating. allnex.compowdercoatedtough.com
Chemical Resistance The stable cross-linked network offers good resistance to various chemicals. svcoating.comallnex.com
Surface Finish Cures to a smooth, aesthetically pleasing finish with good color stability. powdercoatedtough.comtifuls.com

A primary advantage of TGIC-polyester powder coatings is their exceptional resistance to weathering and ultraviolet (UV) radiation, making them ideal for outdoor applications. allnex.comtifuls.comtoppowdercoating.com The stable heterocyclic molecular structure of TGIC contributes to the coating's excellent light and weather resistance. svcoating.com This allows the coating to maintain its color and integrity even after prolonged exposure to sunlight and harsh environmental conditions. toppowdercoating.com

While the choice of polyester resin is the most significant factor in determining outdoor durability, TGIC is considered "weathering neutral" and inherently provides good UV resistance. powdercoatedtough.com This property is crucial for applications such as architectural elements, outdoor metal furniture, and automotive components, where long-term protection and appearance are essential. tifuls.comtoppowdercoating.com Standard durable polyester coatings with TGIC can typically withstand significant sun exposure before showing degradation. powdercoatedtough.com

Acrylic Resin-Based Powder Coating Formulations

In addition to polyesters, TGIC is also employed as a curing agent for powder coatings based on carboxyl acrylic resins. svcoating.comatamanchemicals.com The cross-linking mechanism is similar, with the epoxy groups of TGIC reacting with the carboxyl groups of the acrylic resin to form a durable, cross-linked film. svcoating.comatamanchemicals.com Formulations can include blends of acrylic resin with other components to achieve specific surface properties, such as a matte finish, for exterior applications. specialchem.com Acrylic powder coatings are noted for providing a flow comparable to liquid coatings and can be cured at relatively low temperatures. tiger-coatings.com

Adhesive and Sealant Technologies

TGIC serves as a critical cross-linking agent in the formulation of high-performance, epoxy-based adhesives and sealants. riverlandtrading.comchemienterprisesllp.comchemimpex.com Its inclusion in these formulations significantly enhances bonding strength, durability, and chemical resistance. riverlandtrading.comchemimpex.com The cross-linking action of TGIC creates a robust network within the adhesive, making it suitable for demanding applications in industries such as automotive, aerospace, construction, and electronics. riverlandtrading.comchemienterprisesllp.com

Electrical Insulation Material Development

The unique properties of this compound make it a valuable component in the development of electrical insulation materials. atamanchemicals.comriverlandtrading.com High-purity TGIC is used to manufacture electrical insulating laminated boards, potting compounds, and materials for printed circuit boards (PCBs). atamanchemicals.comriverlandtrading.comakashcoating.com The compound's stable heterocyclic structure imparts excellent thermal resistance and stability. svcoating.comriverlandtrading.com When used in epoxy formulations for electrical applications, TGIC enhances dielectric properties, moisture resistance, and dimensional stability, ensuring reliable performance in electrical systems. riverlandtrading.com

Table 2: Industrial Applications of this compound

Application Area Specific Use Key Benefits Supporting Sources
Powder Coatings Curing agent for polyester and acrylic resins. Durability, UV resistance, weatherability, chemical resistance. svcoating.comatamanchemicals.comriverlandtrading.com
Adhesives & Sealants Cross-linker for epoxy-based formulations. Improved bonding strength, durability, chemical resistance. riverlandtrading.comchemienterprisesllp.comchemimpex.com
Electrical Insulation Component in laminates, PCBs, and potting compounds. High thermal resistance, superior electrical properties, moisture resistance. atamanchemicals.comriverlandtrading.comakashcoating.com

Resin Molding and Laminated Sheet Applications

This compound (TGIC) is a versatile compound utilized in various industrial applications, including resin molding systems and the production of laminated sheetings. empimed.commst.dk Its primary function in these contexts is as a cross-linking agent or hardener, particularly for polyester and acrylic resins that contain carboxyl groups. atamanchemicals.comlookchem.com The addition of TGIC to these resins facilitates the curing process, resulting in a durable, thermoset material with enhanced properties. atamanchemicals.comlookchem.com

In resin molding, TGIC is incorporated into the formulation to create strong, heat-resistant molded parts. empimed.comgoogle.com The process typically involves mixing TGIC with a base polymer and other additives, which is then heated. During this heating process, the TGIC reacts with the polymer chains, forming a highly cross-linked, three-dimensional network. inchem.orgwho.int This network structure imparts excellent thermal stability, mechanical strength, and chemical resistance to the final molded product. atamanchemicals.comsunyeal.com

Key Properties of TGIC in Resin and Laminate Applications:

PropertyBenefit in Application
Excellent Heat Resistance Ensures stability and performance of molded parts and laminates at elevated temperatures. atamanchemicals.comsunyeal.com
Good Weather Resistance Provides durability for outdoor applications. atamanchemicals.comsunyeal.com
Strong Adhesion Promotes bonding between resin and reinforcing materials in laminates. atamanchemicals.com
High Reactivity Acts as an effective cross-linking agent for various resins. who.int

Printed Circuit Board Industry Applications (Solder Mask Inks)

This compound plays a crucial role in the electronics industry, specifically in the manufacture of printed circuit boards (PCBs). mst.dk It is a key component in solder "mask" inks, which are protective coatings applied to the surface of a PCB. empimed.cominchem.org These inks serve to insulate the copper traces on the board and prevent solder from bridging between closely spaced pads during the soldering process. google.com

TGIC is typically used in two-part solder mask ink formulations, where it is present in the hardener component, sometimes at concentrations of approximately 60%. empimed.cominchem.org The ink is applied to the circuit board using methods such as curtain coating, electrostatic spraying, or screen printing. nih.gov Following application, the board is passed through an oven, where the heat cures the ink, forming a hard, durable, and solder-resistant film. google.comnih.gov

The use of TGIC in solder mask inks provides several advantages. Its excellent thermal stability is critical to withstand the high temperatures of the soldering process without degrading. google.com Furthermore, it contributes to the ink's chemical resistance and mechanical properties, protecting the PCB from environmental factors and physical damage. google.com Electronic-grade TGIC is often required for these applications to meet the stringent performance and reliability standards of the electronics industry. google.com

Application of TGIC in PCB Solder Mask Inks:

Process StepRole of TGIC
Ink Formulation Included as a hardener/cross-linking agent in two-part inks. empimed.cominchem.org
Application Ink is applied to the PCB via screen printing, spraying, or curtain coating. nih.gov
Curing The board is heated (e.g., to 150°C), causing the TGIC to cross-link with the resin, forming a protective layer. google.comnih.gov

Research into this compound as a Polymer Stabilizer

Research has identified this compound as an effective stabilizer for certain plastics. empimed.commst.dklookchem.com Its function as a stabilizer stems from its chemical structure, which includes three reactive epoxy groups. mst.dk These groups can react with and neutralize acidic byproducts that may form during the degradation of polymers, thereby preventing further breakdown of the polymer chain.

TGIC's high resistance to thermal aging makes it a suitable candidate for stabilizing polymers that are exposed to high temperatures during processing or in their end-use applications. atamanchemicals.com It is also used as an amine capture agent. mst.dkchemicalbook.com The incorporation of TGIC into plastic formulations can enhance their durability and extend their service life. atamanchemicals.com

Biomedical Research: Antiangiogenic and Antineoplastic Activities of Alpha-Triglycidyl Isocyanurate

The alpha isomer of this compound, also known as Teroxirone, has been the subject of biomedical research for its potential antiangiogenic and antineoplastic (anti-tumor) properties. atamanchemicals.comchemicalbook.commedchemexpress.com Studies have shown that this compound can inhibit the growth of various cancer cells. atamanchemicals.cominchem.org

Both the alpha and beta stereoisomers of TGIC have demonstrated high therapeutic activity in preclinical models, with the alpha-isomer showing superiority in extending the lifespan of treated animals, a characteristic attributed to its higher water solubility. inchem.org While it was explored in clinical trials as an experimental anti-neoplastic agent, its clinical use was not pursued further. mst.dkatamanchemicals.com

Mechanisms of Tumor Growth Inhibition

The primary mechanism by which alpha-Triglycidyl isocyanurate is thought to inhibit tumor growth is through its action as an alkylating agent. atamanchemicals.comchemicalbook.com The compound's three epoxide groups are highly reactive and can form covalent bonds with cellular macromolecules, including DNA. atamanchemicals.comselleckchem.com By alkylating and cross-linking DNA, TGIC can inhibit DNA replication, a critical process for rapidly dividing cancer cells. atamanchemicals.comselleckchem.com

Research has also indicated that the cytotoxic mechanism of TGIC may involve binding to nuclear proteins in cancer cells, leading to irreparable DNA damage and preventing cell replication. chemicalbook.com This mechanism differs from some other anticancer agents that interact directly with DNA. chemicalbook.com Studies have shown that TGIC can reduce the growth of non-small-cell-lung cancer (NSCLC) cell lines in vitro.

p53 Pathway Activation and Apoptosis Induction

A significant area of research into TGIC's anticancer activity focuses on its ability to activate the p53 tumor suppressor pathway. atamanchemicals.comchemicalbook.comamericanchemicalsuppliers.com The p53 protein plays a critical role in regulating the cell cycle and inducing apoptosis (programmed cell death) in response to cellular stress, such as DNA damage. selleckchem.com

Studies have demonstrated that TGIC inhibits the growth of human non-small cell lung cancer cells by activating p53. atamanchemicals.comselleckchem.com This activation of p53, in turn, induces apoptosis in the cancer cells. atamanchemicals.comchemicalbook.commedchemexpress.com The status of the p53 gene in cancer cells appears to be a determinant for the onset of apoptotic cell death induced by TGIC. chemicalbook.com For instance, in lung cancer cells with wild-type p53, treatment with low concentrations of TGIC has been shown to suppress the mitochondrial membrane potential, leading to the production of reactive oxygen species and subsequent apoptosis. chemicalbook.com

Inhibition of Cellular Migration, Invasion, and Wound Healing

The processes of cellular migration and invasion are fundamental to cancer metastasis. Research suggests that agents that activate the p53 pathway can suppress these processes. Given that this compound is a known activator of p53, it is plausible that it can inhibit cancer cell migration and invasion. atamanchemicals.comselleckchem.com Studies on other p53-activating agents have shown that they can suppress the migration and invasion of cancer cells. researchgate.net For example, the delivery of the p53 gene has been found to suppress the migration and invasion of HeLa cancer cells. researchgate.net

Furthermore, wound healing assays, which are used to study cell migration in vitro, have shown that certain compounds can inhibit the "healing" of a scratch in a cell monolayer, indicating an anti-migratory effect. nih.gov While direct studies on TGIC's effect on wound healing in cancer models are not detailed in the provided context, its role as a p53 activator suggests a potential mechanism for inhibiting the cellular processes that underlie both wound healing and tumor cell invasion. chemicalbook.commdpi.com

Outcomes of Early Clinical Investigations

Early clinical investigations into the biomedical applications of this compound (TGIC) have been limited and focused specifically on one of its stereoisomers. The alpha-stereoisomer of TGIC, also known as Teroxirone, was identified as an experimental anti-tumour agent and underwent human clinical trials in the early 1980s. industrialchemicals.gov.auinchem.org

The impetus for these clinical trials stemmed from pre-clinical studies that investigated the anti-tumour properties of TGIC's stereoisomers. Both the alpha- and beta-isomers demonstrated high therapeutic activity in various transplantable mouse tumour systems. inchem.org However, the alpha-isomer, Teroxirone, was found to be superior in prolonging the lifespan of treated animals and inducing long-term survival, a difference attributed in part to its higher water solubility. inchem.org Further in vitro research indicated that neoplastic cells were more susceptible to the effects of α-TGIC than non-neoplastic cells. inchem.org The mechanism of action is understood to involve the alkylation and cross-linking of DNA, which inhibits DNA replication. selleckchem.com It has also been shown to inhibit the growth of certain cancer cells by activating p53. selleckchem.commedchemexpress.com

Despite these promising pre-clinical findings, the clinical use of Teroxirone as an anti-cancer agent was not pursued. industrialchemicals.gov.auinchem.org The available scientific literature does not provide detailed data tables or comprehensive results from these early human trials.

Table 4.7.4.1: Summary of Pre-clinical Findings for Teroxirone (α-TGIC) as an Anti-neoplastic Agent

Research FindingAnimal Model / SystemOutcomeReference(s)
Therapeutic Activity Transplantable mouse tumour systemsBoth α- and β-isomers displayed high therapeutic activity. inchem.org
Comparative Efficacy Transplantable mouse tumour systemsα-TGIC was superior to the β-isomer in prolonging lifespan and inducing long-term survival. inchem.org
Cellular Susceptibility In vitro cell studiesNeoplastic (cancerous) cells were more susceptible to α-TGIC than non-neoplastic cells. inchem.org
Mechanism of Action In vitro studiesInhibits cancer cell growth by alkylating and cross-linking DNA, and through p53 activation. selleckchem.commedchemexpress.com

Table 4.7.4.2: Overview of Early Clinical Investigation of this compound

Compound InvestigatedCommon NameBiomedical ApplicationInvestigation PhaseOutcomeReference(s)
alpha-Triglycidyl IsocyanurateTeroxironeAnti-neoplastic agentEarly Phase Human Clinical Trials (early 1980s)Clinical use was not pursued. industrialchemicals.gov.auinchem.org

Toxicological Profile and Health Risk Assessment of Triglycidyl Isocyanurate

Genotoxicity and Mutagenicity Research

In Vitro Genotoxicity Assessments

A range of in vitro assays have been employed to investigate the genotoxic effects of TGIC at the cellular and molecular level. These studies have consistently demonstrated the genotoxic potential of TGIC. inchem.org

Bacterial and Mammalian Cell Gene Mutation Assays

TGIC has tested positive in bacterial reverse mutation assays, commonly known as the Ames test. In studies using various strains of Salmonella typhimurium (TA1535, TA1538, TA98, and TA100), technical grade TGIC induced mutations both with and without the presence of a metabolic activation system (S9). who.intmst.dk A slight decrease in mutagenic activity was noted in the presence of the S9-mix in strains TA98 and TA100. inchem.org

In mammalian cells, TGIC induced forward mutations in a mouse lymphoma cell assay, again showing positive results with and without metabolic activation. who.intindustrialchemicals.gov.au

Table 1: Bacterial and Mammalian Cell Gene Mutation Assay Results for Triglycidyl Isocyanurate

Test System Endpoint Metabolic Activation Result Reference
Salmonella typhimurium (TA1535, TA1538, TA98, TA100) Gene Mutation With & Without Positive who.int
Unscheduled DNA Synthesis (UDS) Investigations

Unscheduled DNA synthesis (UDS) is an indicator of DNA repair following damage. In vitro studies on TGIC have yielded mixed results in this area. A clear dose-response relationship for the induction of UDS was observed in rat hepatocytes. who.intindustrialchemicals.gov.au However, when tested in human fibroblast cultures, TGIC did not induce UDS. who.intmst.dk

Table 2: Unscheduled DNA Synthesis (UDS) Investigation Results for this compound

Cell Type Result Reference
Rat Hepatocytes Positive who.intindustrialchemicals.gov.au
Sister Chromatid Exchange (SCE) Analyses

Sister chromatid exchange (SCE) analyses in cultured Chinese hamster ovary (CHO) cells have shown that TGIC induces SCEs both with and without metabolic activation. who.intmst.dk This indicates that TGIC can cause chromosomal damage in mammalian cells.

Table 3: Sister Chromatid Exchange (SCE) Analysis Results for this compound

Cell Type Metabolic Activation Result Reference
Chromosomal Aberration Assays in Somatic Cells

TGIC has been shown to be clastogenic, meaning it can cause breaks in chromosomes. In Chinese hamster ovary (CHO) cells and Chinese hamster lung (CHL) cells, TGIC induced chromosomal aberrations both with and without metabolic activation. who.intinchem.orgmst.dk Interestingly, in Chinese hamster lung cells, the clastogenic effect was observed without metabolic activation but was negative with metabolic activation. who.intmst.dk In contrast, a chromosomal aberrations assay using human lymphocyte cultures returned a negative result. mst.dk

Table 4: Chromosomal Aberration Assay Results for this compound in Somatic Cells

Cell Type Metabolic Activation Result Reference
Chinese Hamster Ovary (CHO) Cells With & Without Positive who.intmst.dk
Chinese Hamster Lung (CHL) Cells Without Positive who.intmst.dk
Chinese Hamster Lung (CHL) Cells With Negative who.intmst.dk

In Vivo Genotoxicity Studies

In vivo studies have been conducted to understand the genotoxic effects of TGIC within a whole organism. These studies have provided further evidence of TGIC's genotoxic capabilities, particularly in somatic and germ cells.

Oral administration of TGIC to mice resulted in a significant increase in chromosomal aberrations in spermatogonial cells. mst.dkindustrialchemicals.gov.au Similarly, studies in Chinese hamsters have demonstrated the induction of nuclear anomalies and sister chromatid exchanges in bone marrow cells, indicating genotoxic effects on somatic cells in vivo. who.intindustrialchemicals.gov.au However, one study reported that TGIC did not induce chromosomal damage in the spermatogonial cells of mice exposed via inhalation. mst.dk The ability of TGIC to cause genetic damage in vivo raises concerns about its potential to cause heritable mutations. who.int

Table 5: In Vivo Genotoxicity Study Results for this compound

Species Cell Type Route of Administration Endpoint Result Reference
Mouse Spermatogonial Cells Oral Chromosomal Aberrations Positive mst.dkindustrialchemicals.gov.au
Chinese Hamster Bone Marrow Cells Gavage Nuclear Anomalies Positive who.intindustrialchemicals.gov.au
Chinese Hamster Bone Marrow Cells Gavage Sister Chromatid Exchange Positive who.intindustrialchemicals.gov.au
Germ Cell Genotoxicity (e.g., Spermatogonia, Testes)

DNA Adduct Formation and Alkylation Mechanisms

This compound's genotoxicity is attributed to its chemical structure, which includes three epoxide groups. industrialchemicals.gov.au These epoxide moieties are alkylating agents, meaning they can react with and attach to nucleophilic sites in cellular macromolecules, including DNA. who.intindustrialchemicals.gov.au This alkylating capacity is the likely mechanism behind its ability to cause genetic damage. mst.dk

In vivo studies have confirmed that TGIC is capable of covalently binding to DNA. Following oral administration in mice, TGIC has been shown to bind to DNA in the liver, testes, and stomach. who.intmst.dk This direct interaction with DNA can lead to the formation of DNA adducts, which are pieces of DNA covalently bonded to a cancer-causing chemical. This can be the first step in the process of carcinogenesis. The formation of these adducts can interfere with DNA replication and transcription, leading to mutations if not properly repaired. nih.gov The alkylation of DNA by TGIC is considered a key initiating event in its genotoxic and potential carcinogenic effects. industrialchemicals.gov.au

Reproductive and Developmental Toxicity Investigations

The genotoxic effects of TGIC in germ cells raise significant concerns about its potential impact on reproductive health. who.intindustrialchemicals.gov.au

Effects on Male Fertility and Spermatogenesis

Evidence from animal studies suggests that TGIC can adversely affect the male reproductive system. regulations.goveastwood.com Inhalation of TGIC has been shown to cause cytotoxicity and chromosomal aberrations in mouse spermatogonia. nih.govindustrialchemicals.gov.au

A 13-week toxicity and fertility study in male rats fed diets containing TGIC observed a dose-dependent reduction in the mean number of spermatozoa. who.intfederalregister.gov Another study noted that TGIC significantly increased cytotoxicity in spermatogonial cells of male mice after oral administration. mst.dk Furthermore, a dominant lethal study in mice exposed to TGIC via inhalation showed reductions in fertility, which were consistent with effects on mature sperm, maturing spermatids, and spermatogonia. mst.dk These findings indicate that spermatogenesis, the process of sperm cell development, is a target of TGIC toxicity. federalregister.gov

Study TypeTest AnimalExposure RouteKey FindingsReference
13-week toxicity/fertility studyMale RatsDietaryDose-dependent reduction in the number of spermatozoa who.intfederalregister.gov
Chromosomal aberration studyMale CD-1 MiceOralSignificantly increased cytotoxicity in spermatogonial cells mst.dk
Dominant lethal studyMale CD-1 MiceInhalationReductions in fertility consistent with effects on mature sperm, spermatids, and spermatogonia mst.dk

Potential Impacts on Female Fertility and Offspring Development

Currently, there is a significant lack of data regarding the specific effects of this compound (TGIC) on female fertility and the development of offspring following maternal exposure. industrialchemicals.gov.au While some studies have investigated reproductive effects in male animals, the direct impact on female reproductive health and subsequent developmental stages of their young remains largely unexamined. industrialchemicals.gov.au

A 13-week study involving male rats fed diets containing TGIC did not find any effects on embryonic and pup development in their offspring. mst.dk However, this study design does not directly address the potential consequences of female exposure. The absence of dedicated studies on female fertility and developmental toxicity means that the potential risks in these areas cannot be fully assessed. industrialchemicals.gov.au

Carcinogenicity Research

The carcinogenic potential of this compound (TGIC) is a significant area of concern, primarily due to its genotoxic properties. oup.com While comprehensive long-term carcinogenicity studies are limited, the available evidence from animal models and the understanding of its mechanism of action suggest a potential carcinogenic hazard. industrialchemicals.gov.auoup.com

Animal studies have been crucial in evaluating the carcinogenic potential of TGIC. Although a long-term carcinogenicity study in male rats exposed to TGIC via gavage did not find evidence of carcinogenicity, the carcinogenic potential in female rats has not been investigated. industrialchemicals.gov.au It is important to note that the absence of tumor formation in one study does not definitively rule out carcinogenic risk, especially given the compound's known genotoxic effects. oup.com A 26-week study where mice were dermally exposed to TGIC twice weekly did not result in tumor formation. mst.dk However, the scientific community generally agrees that more extensive long-term studies are necessary to fully assess whether the genotoxic effects of TGIC can lead to cancer. industrialchemicals.gov.aumst.dk

The primary concern for the carcinogenicity of TGIC stems from its demonstrated genotoxicity. oup.com TGIC is a direct-acting mutagen that has shown positive results in a variety of in vitro genotoxicity assays, including gene mutation in bacteria and mammalian cells, and chromosomal aberration assays. who.int It has also been shown to cause genetic damage in vivo in both somatic and germ cells. who.int The ability of TGIC to bind to DNA and cause heritable mutations raises significant concerns about its potential to initiate the carcinogenic process. industrialchemicals.gov.auoup.comwho.int Scientific data indicate that short-term tests for genotoxicity are valuable predictors of the carcinogenic potential of chemicals. industrialchemicals.gov.au Given that TGIC is positive in several of these tests and covalently binds to DNA in vivo, it is considered to have the potential to be a human carcinogen. industrialchemicals.gov.auoup.com

Immunological and Sensitization Mechanisms

This compound (TGIC) is a well-documented sensitizer (B1316253), capable of eliciting both dermal and respiratory immune responses. industrialchemicals.gov.auwho.intinchem.org Occupational exposure is the primary route through which individuals develop sensitization to this compound. who.int

TGIC is a known skin sensitizer and a cause of allergic contact dermatitis (ACD) in occupational settings. industrialchemicals.gov.auwho.intinchem.org Numerous case reports have documented instances of workers developing ACD after exposure to TGIC-containing products, such as powder paints. nih.govnih.gov Patch testing with TGIC has confirmed its role as the causative agent in these allergic reactions. nih.govnih.gov Animal studies in guinea pigs have further substantiated the skin sensitization potential of TGIC. who.int The mechanism of dermal sensitization involves an immune response following skin contact, leading to the characteristic inflammatory reaction of ACD. nih.gov In some reported cases, the use of protective equipment that was not regularly cleaned may have promoted sensitization through an occlusive effect. nih.gov

In addition to dermal effects, TGIC is also recognized as a respiratory sensitizer, capable of causing occupational asthma. industrialchemicals.gov.auwho.intinchem.org There have been multiple documented cases of workers developing asthma following inhalation exposure to TGIC, particularly in the powder coating industry. nih.govnih.govoup.com Bronchial provocation tests have confirmed a direct link between TGIC exposure and the onset of asthmatic reactions, which can be immediate, late, or dual in nature. nih.govnih.govnih.gov

Interestingly, occupational asthma has been observed not only in workers directly handling TGIC but also in bystanders exposed to heated TGIC fumes. oup.comnih.govscispace.com This suggests that the thermal degradation products of TGIC may also be potent respiratory sensitizers. nih.gov The development of occupational asthma from TGIC exposure highlights the importance of controlling airborne concentrations and protecting the respiratory tracts of workers. nih.gov

Systemic Toxicity and Organ-Specific Effects

This compound (TGIC) has demonstrated the potential to induce systemic toxicity, affecting multiple organ systems. nih.govinchem.org Animal studies have been crucial in identifying the target organs and understanding the nature of the adverse effects following exposure.

Renal, Hepatic, Pulmonary, and Gastrointestinal Tract Effects

Short-term repeated exposure studies in laboratory animals have revealed that TGIC can cause damage to several vital organs. who.intinchem.org

Renal Effects: In a 7-day oral study in rats, renal tubular damage was observed. who.intmst.dk Pathological findings in acute toxicity studies also included enlarged kidneys. who.intinchem.org

Hepatic Effects: Animal studies have indicated that the liver is a target organ for TGIC toxicity. who.intsmolecule.com Pathological findings following acute oral administration in rats included a pale liver. who.int

Pulmonary Effects: The lungs are also susceptible to damage from TGIC exposure. who.intinchem.org Inhalation studies in mice resulted in lung damage, and acute oral toxicity studies in rats revealed edematous and hemorrhagic lungs. who.int

Gastrointestinal Tract Effects: Damage to the gastrointestinal tract has been noted in animal studies. who.intinchem.org A 7-day oral study in rats showed hemorrhagic and degenerative changes in the gastric and duodenal mucosa. who.intmst.dk Additionally, congestion of the small intestine and hemorrhagic intestines were observed in acute toxicity studies. who.int

The following table summarizes the organ-specific effects of this compound based on animal studies.

Organ SystemObserved EffectsAnimal Model
Renal Tubular damage, Enlarged kidneysRats
Hepatic Pale liverRats
Pulmonary Lung damage, Edematous and hemorrhagic lungsMice, Rats
Gastrointestinal Hemorrhagic and degenerative changes in gastric and duodenal mucosa, Congestion of the small intestine, Hemorrhagic intestinesRats

Cellular Toxicity Mechanisms

The cytotoxic effects of this compound are primarily attributed to the alkylating capacity of its three epoxide moieties. mst.dk This reactivity allows TGIC to interact with and bind to cellular macromolecules, including nuclear proteins and DNA. chemicalbook.commedchemexpress.com This binding can lead to DNA damage that is beyond repair, ultimately inhibiting DNA replication. chemicalbook.commedchemexpress.com

Studies have shown that TGIC can induce apoptosis, or programmed cell death, in tumor cells. chemicalbook.comatamanchemicals.com The tumor suppressor protein p53 appears to play a role in mediating this apoptosis in certain cancer cell lines. chemicalbook.comatamanchemicals.com Interestingly, one study found that while TGIC inhibited the growth of human hepatocellular carcinoma cells, it did not affect normal hepatic cells. chemicalbook.com

Toxicokinetics and Metabolic Pathways of this compound

The toxicokinetics of a substance describes its absorption, distribution, metabolism (biotransformation), and excretion (ADME). Understanding these processes is essential for assessing the potential health risks of chemical exposure. croneri.co.uk

Absorption, Distribution, and Excretion Dynamics

Absorption: Following oral administration in mice, at least 17% of the administered dose of TGIC was absorbed within 24 hours. nih.govsmolecule.com The vehicle used for administration can influence absorption, with an aqueous solution leading to twice the absorption compared to a sesame oil solution. nih.govsmolecule.com In rabbits given radiolabelled α-TGIC orally, the parent compound was not detected in the plasma, suggesting rapid metabolism or poor absorption. mst.dk

Distribution: After absorption, TGIC is distributed to various tissues. In mice, it has been found in the liver, stomach, and testes. nih.govmst.dksmolecule.com No free TGIC was detected eight hours after treatment, indicating rapid clearance or metabolism. mst.dk

Excretion: The primary route of excretion for TGIC and its metabolites is through the urine. nih.govsmolecule.com In rabbits administered radiolabelled α-TGIC intravenously, 60-70% of the radioactivity was recovered in the urine within 24 hours, while oral administration resulted in approximately 30% recovery in the urine within the same timeframe. smolecule.com In humans who received α-TGIC intravenously, less than 1% of the dose was excreted unchanged in the urine within 24 hours. smolecule.com The specific urinary metabolites of TGIC have not been identified. smolecule.cominvivochem.cn

The table below provides a summary of the absorption, distribution, and excretion dynamics of this compound.

Toxicokinetic ParameterFindingsAnimal Model/Study Type
Absorption At least 17% absorbed orally within 24 hours. nih.govsmolecule.comMice (oral gavage)
Absorption from aqueous solution is double that from sesame oil. nih.govsmolecule.comMice (oral gavage)
Distribution Distributed to liver, stomach, and testes. nih.govmst.dksmolecule.comMice
Excretion Primarily via urine. nih.govsmolecule.comRabbits, Humans
~30% of oral dose recovered in urine within 24 hours. smolecule.comRabbits
60-70% of intravenous dose recovered in urine within 24 hours. smolecule.comRabbits
<1% of intravenous dose recovered unchanged in urine within 24 hours. smolecule.comHumans

Role of Microsomal Epoxide Hydrolase in Biotransformation

The metabolism of TGIC is a critical detoxification pathway. industrialchemicals.gov.au In vitro studies have demonstrated that TGIC is rapidly metabolized in liver preparations from mice and rats, but not in rat lung preparations. nih.govsmolecule.cominchem.org This metabolism involves the hydrolysis of the epoxy groups, a reaction catalyzed by the enzyme microsomal epoxide hydrolase. nih.govmst.dksmolecule.com The activity of this enzyme has been found to be higher in human liver samples than in rat liver. nih.govsmolecule.com The product of this enzymatic hydrolysis is the tris-diol derivative. smolecule.cominvivochem.cn

The cytotoxicity of TGIC in human tumor cell lines can be abolished in the presence of rat liver preparations, which contain active microsomal epoxide hydrolase. chemicalbook.com This effect can be reversed by adding cyclohexene (B86901) oxide, a known inhibitor of this enzyme, confirming the role of epoxide hydrolase in detoxifying TGIC. mst.dkchemicalbook.com

Non-Enzymatic Hydrolysis of Epoxide Moieties

In addition to enzymatic biotransformation, the epoxide groups of TGIC can undergo non-enzymatic hydrolysis. nih.govsmolecule.comechemi.com This process is favored under conditions of low pH. nih.govsmolecule.cominvivochem.cn This suggests that the acidic environment of the stomach could contribute to the hydrolysis of ingested TGIC.

Environmental Behavior and Degradation Studies of Triglycidyl Isocyanurate

Abiotic Transformation Processes

The non-biological degradation of TGIC in the environment is driven by several key processes, including hydrolysis, photodegradation, and reactions with environmental radicals.

Photodegradation in Atmospheric and Aqueous Phases

Direct photolysis of TGIC is not expected to be a significant degradation pathway. epa.gov However, in the atmosphere, it can react with photochemically-produced hydroxyl radicals. nih.gov

Reaction with Environmental Radicals (e.g., Hydroxyl Radicals)

The vapor-phase reaction of TGIC with hydroxyl radicals is an important atmospheric degradation process. The estimated rate constant for this reaction is 1.9 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of about 21 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. nih.gov

Biodegradation Pathways

The breakdown of TGIC by microorganisms is a crucial aspect of its environmental fate. As an epoxide, any residues of TGIC that are not immobilized in a cross-linked matrix are anticipated to be rapidly degraded through microbial action. who.intinchem.org

Microbial Degradation in Environmental Compartments

Microbial action is a primary mechanism for the degradation of TGIC in the environment. who.intmst.dk Any unbound TGIC is expected to be broken down by microorganisms. who.int This process, along with abiotic hydrolysis, contributes to the limited persistence of the compound in the environment. inchem.orgmst.dk

Assessment of Ready Biodegradability (e.g., Sturm Test)

Despite the expectation of rapid microbial degradation, TGIC did not meet the criteria for ready biodegradability in a modified Sturm test. industrialchemicals.gov.auwho.int In this 28-day test using bacteria from a sewage treatment plant, only 9% and 48% of the theoretical amount of carbon dioxide was evolved from solutions containing 10 mg/L and 20 mg/L of TGIC, respectively. who.int A subsequent study that extended the exposure to 43 days also confirmed that TGIC is not readily biodegradable. industrialchemicals.gov.au These results suggest that while primary degradation may occur, the complete mineralization of the triazine ring is a slower process. mst.dk Another study using a modified MITI test (OECD 301C) also found that a commercial mixture of TGIC was not readily biodegradable. epa.gov

Test Type Concentration Duration Result (% of Theoretical CO₂ Evolution) Conclusion
Modified Sturm Test10 mg/L28 days9%Not readily biodegradable who.int
Modified Sturm Test20 mg/L28 days48%Not readily biodegradable who.int
CO₂ Evolution Test (Modified Sturm)Not specified43 daysNo sign of biodegradation by day 28Not readily biodegradable industrialchemicals.gov.au
Modified MITI Test (OECD 301C)Not specifiedNot specifiedNot readily biodegradableNot readily biodegradable epa.gov

Primary Degradation vs. Complete Mineralization

The environmental degradation of a chemical can be categorized into primary degradation, the initial structural change of the parent compound, and complete mineralization, the ultimate breakdown into simple inorganic substances like carbon dioxide, water, and mineral salts. acs.org

For Triglycidyl Isocyanurate (TGIC), studies have shown a notable difference between these two processes. While TGIC is expected to undergo rapid primary degradation due to the reactivity of its epoxide groups through processes like microbial action or abiotic hydrolysis, complete mineralization occurs at a much slower pace. who.intindustrialchemicals.gov.aumst.dk

In a modified Sturm test, which measures the evolution of carbon dioxide, TGIC did not meet the criteria for ready biodegradability. who.intindustrialchemicals.gov.au After 28 days of exposure to bacteria from a sewage treatment plant, only 9% and 48% of the theoretical amount of carbon dioxide were evolved from solutions containing 10 mg/L and 20 mg/L of TGIC, respectively. who.intindustrialchemicals.gov.au These findings suggest that while the initial breakdown of the TGIC molecule (primary degradation) is likely complete, the subsequent and complete mineralization of the resulting triazine ring structure is a rate-limiting step. who.intindustrialchemicals.gov.au This phenomenon of slow ring opening has also been observed with triazine herbicides. who.int

Environmental Distribution and Mobility Research

The distribution and movement of TGIC in the environment are governed by its physical and chemical properties, which influence its partitioning between air, water, soil, and sediment.

The potential for a chemical to adsorb to soil and sediment is often indicated by its organic carbon-water (B12546825) partition coefficient (Koc). A low Koc value suggests high mobility, meaning the chemical is less likely to bind to soil and sediment and more likely to move through the soil profile, potentially reaching groundwater. ecetoc.org

For TGIC, a low soil organic matter adsorption coefficient is expected. who.int An estimated Koc of 10 suggests that TGIC has very high mobility in soil. nih.gov This high mobility, coupled with its limited persistence, indicates that TGIC is not expected to accumulate in soil or sediment. who.int By analogy, the triazine herbicide hexazinone, which is known to leach into groundwater, also exhibits high mobility. who.int The methyloxirane substituents in TGIC are not anticipated to significantly hinder this mobility. who.int

Volatilization is the process by which a chemical transfers from a liquid phase to a gas phase. The tendency of a chemical to volatilize from water is described by its Henry's Law constant. A low Henry's Law constant indicates a lower tendency for volatilization. epa.gov

This compound has an estimated Henry's Law constant of 2.2 x 10⁻⁹ atm-cu m/mole, which suggests that volatilization from water and moist soil surfaces is not an important environmental fate process. nih.govechemi.com

Mobility Parameter Estimated Value Implication
Organic Carbon-Water Partition Coefficient (Koc) 10Very high mobility in soil. nih.gov
Henry's Law Constant 2.2 x 10⁻⁹ atm-cu m/moleVolatilization from water is not expected to be significant. nih.govechemi.com

Bioconcentration and Bioaccumulation Potential

Bioconcentration refers to the accumulation of a chemical in an organism from the surrounding water, while bioaccumulation includes uptake from all environmental sources, including food. The bioconcentration factor (BCF) is a key indicator of a substance's potential to accumulate in aquatic organisms.

The high reactivity of TGIC's epoxide groups precludes any significant possibility of bioaccumulation. who.intindustrialchemicals.gov.aumst.dkindustrialchemicals.gov.au The estimated BCF for TGIC is low, with values reported as 3 and 3.2. nih.govepa.gov A BCF of 0.60 has also been reported. cardinalpaint.comcardinalpaint.com These low values suggest that the potential for bioconcentration in aquatic organisms is low. nih.gov This is consistent with the expectation that chronic effects in the aquatic environment are not anticipated due to the limited persistence of TGIC. who.int

Bioconcentration Parameter Estimated Value Interpretation
Bioconcentration Factor (BCF) 3 nih.govLow potential for bioconcentration. nih.gov
Bioconcentration Factor (BCF) 3.2 epa.govLow potential for bioconcentration.
Bioconcentration Factor (BCF) 0.60 cardinalpaint.comcardinalpaint.comLow potential for bioconcentration.

Identification and Fate of Degradation Products

Understanding the products formed during the degradation of a chemical is crucial for a complete environmental assessment.

The primary degradation pathway for TGIC in the environment is the hydrolysis of its three epoxide rings. This reaction leads to the formation of 1,3,5-tris(2,3-dihydroxypropyl) isocyanurate, commonly referred to as the trisdiol derivative. echemi.com This hydrolysis can occur non-enzymatically and is also promoted by the enzyme epoxide hydrolase, which is found in the liver. echemi.com

The formation of this trisdiol derivative represents the initial step in the breakdown of the parent TGIC molecule. As mentioned previously, the subsequent degradation of the stable triazine ring of this derivative is a much slower process, accounting for the observed difference between primary degradation and complete mineralization. who.int

Characterization of Other Metabolic Products

The environmental and biological degradation of this compound (TGIC) primarily proceeds through the hydrolysis of its three reactive epoxide groups. This process is a key aspect of its biotransformation. Studies involving blood plasma analysis have indicated that TGIC is metabolized via hydrolysis into a series of specific products. nih.gov This biotransformation is believed to be facilitated by the enzyme epoxide hydrolase. inchem.org

Research has identified several key metabolic products resulting from this hydrolytic pathway. Following administration, analysis of blood plasma has shown the presence of metabolites where one, two, or all three of the epoxide rings have been opened. Specifically, the identified products are a diol diepoxide, a bis-diol epoxide, and the fully hydrolyzed tris-diol. nih.gov Notably, after an 8-hour period, no parent TGIC was detected, indicating metabolic processing. nih.gov

The primary degradation is considered to be complete, although the subsequent breakdown of the central triazine ring may occur more slowly. mst.dk The main characterized hydrolysis product is 1,3,5-tris(2,3-dihydroxypropyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, which is the tris-diol form. epa.gov

The characterized metabolic products from the hydrolysis of TGIC are detailed in the table below.

Table 1: Characterized Metabolic Products of this compound

Metabolite NameParent CompoundDescription
Diol diepoxideThis compoundA metabolite formed by the hydrolysis of one of the three epoxide groups of TGIC into a diol, with two epoxide groups remaining. nih.gov
Bis-diol epoxideThis compoundA metabolite resulting from the hydrolysis of two of the three epoxide groups of TGIC into diols, with one epoxide group remaining. nih.gov
1,3,5-tris(2,3-dihydroxypropyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (Tris-diol)This compoundThe fully hydrolyzed metabolite where all three epoxide groups have been converted to diols. nih.govepa.gov

Analytical Methodologies for Characterization and Quantification of Triglycidyl Isocyanurate

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental for elucidating the molecular structure and confirming the identity of Triglycidyl Isocyanurate. These techniques rely on the interaction of electromagnetic radiation with the molecule to generate spectra that are unique to its structure.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in the TGIC molecule. The infrared spectrum provides a molecular fingerprint that can be used for qualitative analysis and confirmation. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the bonds within the molecule.

For TGIC, major identifying absorption peaks can be observed in the infrared spectrum. Key peaks have been reported at approximately 927 cm⁻¹, 1465 cm⁻¹, and 1685 cm⁻¹ . industrialchemicals.gov.au These peaks are characteristic of the molecular structure of TGIC, corresponding to vibrations of the triazine ring and the epoxy groups. A technique known as diffuse reflectance Fourier transform infrared (DRIFT FT-IR) spectroscopy has been utilized for the rapid confirmation of TGIC's presence in bulk powder samples, where a powder coating disc is sampled onto the DRIFT matrix and compared with a standard TGIC disc. oup.com

Table 1: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Associated Functional Group VibrationReference
1685C=O stretching (Amide I) in the isocyanurate ring industrialchemicals.gov.au
1465CH₂ scissoring or other ring vibrations industrialchemicals.gov.au
927Asymmetric ring stretch of the epoxy group industrialchemicals.gov.au

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for providing detailed information about the structure and chemical environment of the atoms within the TGIC molecule. ¹H NMR, or proton NMR, specifically identifies the hydrogen atoms. The chemical shift of each proton is dependent on its local electronic environment, and the splitting patterns (multiplicity) reveal information about neighboring protons.

The ¹H NMR spectrum of TGIC would be expected to show distinct signals corresponding to the protons of the glycidyl (B131873) groups attached to the isocyanurate ring. The protons on the methylene (B1212753) (CH₂) and methine (CH) groups of the oxirane ring, as well as the methylene (CH₂) group connecting the ring to the nitrogen atoms, would each have characteristic chemical shifts. While detailed spectral data with coupling constants requires specific experimental acquisition, reference spectra for TGIC are available from chemical suppliers. nih.gov For similar glycidyl-containing compounds, the protons of the epoxy ring typically appear in the range of 2.5-3.5 ppm, while the methylene protons adjacent to the nitrogen of the isocyanurate ring would be expected at a different chemical shift, likely around 3.0-4.5 ppm.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a highly sensitive and selective method for both confirming the identity of TGIC and for its quantification, especially when coupled with a separation technique like liquid chromatography. who.int

In mass spectrometric analysis, TGIC can be ionized using various techniques, such as electrospray ionization (ESI). The resulting mass spectrum is consistent with the molecular structure of TGIC, which has a molecular weight of 297.26 g/mol . industrialchemicals.gov.aunih.gov In positive ion mode, TGIC is often observed as a protonated molecule [M+H]⁺ or as a sodium adduct [M+Na]⁺. irsst.qc.ca The analysis of the [M+H]⁺ ion of TGIC was found to be accompanied by a [M+Na]⁺ signal, even when sodium was intentionally avoided in the system preparation. irsst.qc.ca

Tandem mass spectrometry (MS/MS) can be used to further enhance selectivity and sensitivity. In this technique, a specific precursor ion is selected and fragmented to produce product ions. For example, a method using ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) monitors the transition of the sodium adduct precursor ion. irsst.qc.canih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification. nih.govlibretexts.org

Table 2: Mass Spectrometric Parameters for TGIC Analysis

ParameterValueIonization ModeReference
Molecular Weight297.26 g/mol N/A nih.gov
Precursor Ion[M+H]⁺ESI Positive irsst.qc.ca
Precursor Ion[M+Na]⁺ESI Positive irsst.qc.ca
Precursor m/z for [M+H]⁺298.1034ESI Positive massbank.eumassbank.eu

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating TGIC from complex matrices, such as air samples or powder coatings, before its quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the determination of TGIC. who.intmdpi.comnih.govresearchgate.net The method typically involves a reversed-phase separation, where a nonpolar stationary phase (the column) is used with a polar mobile phase.

Several methods have been developed for the analysis of TGIC in workplace air. mdpi.com These methods often involve collecting the air sample on a filter, extracting the TGIC with a suitable solvent like acetonitrile (B52724) or tetrahydrofuran (B95107), and then analyzing the extract by HPLC. mdpi.comresearchgate.net Common columns used for this separation are C18 columns. mdpi.comresearchgate.net The mobile phase is often a mixture of acetonitrile and water. mdpi.comresearchgate.net However, some HPLC methods have limitations, such as chromatographic interferences and non-Gaussian peak shapes for TGIC. irsst.qc.ca

Following separation by HPLC, TGIC is most commonly quantified using an Ultraviolet/Visible (UV/Vis) detector. industrialchemicals.gov.aumdpi.com TGIC does not possess a strong UV chromophore, which can limit sensitivity. oup.com Despite this, methods have been successfully developed and are widely used. The detection is typically performed at a low wavelength, commonly 205 nm , to achieve adequate sensitivity. researchgate.net

Various regulatory and research methods specify HPLC-UV for TGIC quantification. For instance, the UK's Health and Safety Executive (HSE) Method MDHS 85/2 describes the determination of TGIC in air and powder coatings using HPLC with UV/Vis detection. mdpi.com The performance of these methods can vary depending on the specific conditions and sample matrix.

Table 3: Examples of HPLC-UV/Vis Method Parameters for TGIC Quantification

Method ReferenceColumn TypeMobile PhaseDetection Wavelength (nm)Limit of Detection (LOD)Limit of Quantification (LOQ)
Jeżewska & Kowalska, 2019Ultra C18Acetonitrile:Water20523 ng/m³70 ng/m³
HSE MDHS 85/2C18Acetonitrile/Water/Phosphoric Acid2050.9 µg/m³N/A
UPLC-MS/MS (for comparison)BEH C18MeOH/Water/Formic Acid/Sodium AcetateN/A0.2 µg/m³ (50 ng/filter)0.7 µg/m³ (170 ng/filter)
Diode-Array Detector (DAD) Applications

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a common method for the determination of TGIC, particularly in workplace air samples. mdpi.comnih.govresearchgate.net A DAD, also known as a Photo Diode Array (PDA), functions by measuring the light absorbance of sample compounds across a range of ultraviolet and visible (UV-VIS) wavelengths simultaneously. scioninstruments.com This allows for both the detection and quantification of various components in a mixture. scioninstruments.com

In a typical HPLC-DAD method for TGIC analysis, air samples are collected on a filter, and the TGIC is extracted with a solvent like acetonitrile. mdpi.comnih.govresearchgate.net The resulting solution is then injected into the HPLC system. The separation is often carried out using a reverse-phase system with a mobile phase consisting of acetonitrile and water on a C18 column. mdpi.comnih.govresearchgate.net The DAD is set to a specific analytical wavelength, for instance, λ = 205 nm, to detect and quantify TGIC. mdpi.comresearchgate.net This setup enables the determination of TGIC even in the presence of other substances that might be found in the workplace air, such as epichlorohydrin (B41342), 1,4-dioxane, or cyanuric acid. mdpi.comresearchgate.net

The performance of HPLC-DAD methods for TGIC analysis has been well-documented. For example, one method demonstrated a measurement range of 2 to 40 µg/m³ for a 720-liter air sample, with a limit of detection (LOD) of 23 ng/m³ and a limit of quantification (LOQ) of 70 ng/m³. mdpi.comnih.govresearchgate.net Another method reported a measurement range of 5 to 400 µg/m³ with a detection limit of 0.9 µg/m³. mdpi.com These methods are considered suitable for assessing occupational exposure to TGIC. mdpi.comnih.govresearchgate.net

Table 1: HPLC-DAD Method Parameters for TGIC Analysis

Parameter Value Reference
Analytical Wavelength (λ) 205 nm mdpi.comresearchgate.net
Measurement Range 2 to 40 µg/m³ (for 720 L air sample) mdpi.comnih.govresearchgate.net
Limit of Detection (LOD) 23 ng/m³ mdpi.comnih.govresearchgate.net
Limit of Quantification (LOQ) 70 ng/m³ mdpi.comnih.govresearchgate.net
Mobile Phase Acetonitrile:Water mdpi.comnih.govresearchgate.net
Column Ultra C18 mdpi.comnih.govresearchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of TGIC. oup.comoup.com It is particularly useful for separating and analyzing compounds that can be vaporized without decomposition.

For trace analysis of TGIC, Gas Chromatography coupled with Mass Spectrometry (GC-MS) offers high selectivity and sensitivity. oup.comoup.com This method is considered superior to HPLC-UV methods because TGIC lacks a strong UV chromophore. oup.com In GC-MS analysis, the sample is first separated by the gas chromatograph and then the components are detected by the mass spectrometer, which provides detailed structural information, allowing for confident identification and quantification. oup.comoup.com

A developed GC-MS method for determining TGIC in various occupational hygiene samples, such as cotton swabs, gloves, and filters, has shown excellent performance. oup.comnih.gov The method typically uses a capillary column like an HP5-MS and a temperature program to elute the TGIC. oup.comoup.com The mass spectrometer can be operated in scan mode for identification or in selected ion monitoring (SIM) mode for quantitative analysis, monitoring specific ions like m/z 297 [M]+ and 255 [M -C2H2O]+. oup.comoup.com This technique has demonstrated a very low estimated limit of detection of 0.002 µg/ml. oup.comnih.gov Furthermore, GC-MS methods can offer better extraction recoveries and are often easier and less time-consuming than other methods. oup.com

Table 2: GC-MS Method Parameters for TGIC Analysis

Parameter Value/Description Reference
Column 30 m × 0.25 mm × 0.25 µm HP5-MS oup.comoup.com
Temperature Program 60–300°C at 20°C/min, held at 300°C for 8 min oup.comoup.com
Injector Temperature 250°C oup.comoup.com
Carrier Gas Helium (99.996% purity) at 1 ml/min oup.comoup.com
MS Mode Scan (50-500 a.m.u.) for identification, Selected Ion Monitoring (SIM) for quantification oup.comoup.com
Monitored Ions (SIM) m/z 297 [M]+, m/z 255 [M -C2H2O]+ oup.comoup.com
Estimated Limit of Detection 0.002 µg/ml oup.comnih.gov
GC with Electron Capture Detection (GC-ECD)

Gas Chromatography with an Electron Capture Detector (GC-ECD) is a highly sensitive technique used for detecting electronegative compounds, such as those containing halogens. measurlabs.comscioninstruments.com For the analysis of TGIC, which does not inherently possess strong electron-capturing properties, a derivatization step is necessary.

One method involves collecting air samples on hydrobromic acid-treated glass fiber filters. The collected TGIC is then desorbed with dimethylformamide (DMF) and derivatized with heptafluorobutyric anhydride (B1165640) (HFBAnh). dnacih.comosha.gov The resulting derivative is then analyzed by GC-ECD. This method has a reported detection limit of 23.3 µg/m³ for a 60 L air sample. mdpi.comdnacih.com The GC-ECD is highly selective for the derivatized TGIC, making it a viable, though more complex, analytical option. oup.com

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a highly sensitive and specific method for the analysis of TGIC, particularly in air samples. irsst.qc.cawiley.com This technique offers significant advantages over HPLC-UV and GC-MS by providing enhanced selectivity, sensitivity, and robustness, which helps in overcoming issues like chromatographic interferences and non-Gaussian peak shapes sometimes observed with other methods. irsst.qc.ca

In a UPLC-MS/MS method, air samples containing TGIC are collected and extracted. The analysis is performed using a UPLC system coupled to a triple quadrupole mass spectrometer. irsst.qc.ca A common approach involves using an electrospray ionization (ESI) source in positive mode. irsst.qc.ca To enhance ionization, sodium can be used as an alkali adduct to form a complex with TGIC. irsst.qc.cawiley.com The analysis is then carried out in survivor mode, where the same ion is monitored in both the first and third quadrupoles of the mass spectrometer. irsst.qc.ca

Table 3: UPLC-MS/MS Method Performance for TGIC Analysis

Parameter Value Reference
Limit of Detection (LOD) 50 ng/filter (equivalent to 0.2 µg/m³ for 240 L air sample) mdpi.comirsst.qc.cawiley.com
Limit of Quantification (LOQ) 170 ng/filter (equivalent to 0.7 µg/m³ for 240 L air sample) mdpi.comirsst.qc.cawiley.com
Dynamic Range 480 - 24,000 ng/sample irsst.qc.cawiley.com
Intra-day Precision <4% irsst.qc.cawiley.com
Inter-day Precision <4% irsst.qc.cawiley.com
Overall Accuracy 97 ± 3% irsst.qc.cawiley.com

Thermal Analysis for Material Characterization

Thermal analysis techniques are essential for understanding the material properties of TGIC, especially its behavior during curing and its thermal stability.

Differential Scanning Calorimetry (DSC) for Curing and Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. apluscoating.comyoutube.com It is widely used to study the curing reactions and thermal properties of thermosetting materials like those containing TGIC. apluscoating.comacs.org

DSC analysis can provide critical information about the curing process of TGIC with other resins, such as carboxylated polyesters. akjournals.com By heating a sample at a constant rate, a DSC thermogram is generated, which can reveal the melting point of crystalline TGIC and the exothermic heat flow associated with the curing reaction. akjournals.com For instance, different crystallization fractions of TGIC have shown distinct melting points and enthalpies. One fraction exhibited a sharp melting peak at 154°C with a melting enthalpy of +144.5 J/g, while another showed a melting point of 100°C with a melting enthalpy of +88.9 J/g. akjournals.com

The curing reaction of TGIC with a polyester (B1180765) resin, typically at a mass ratio of 93:7 (polyester:TGIC), can be investigated under isothermal conditions, for example at 180°C, to monitor the heat evolution during the reaction. akjournals.com The glass transition temperature (Tg) of the cured material, which is a critical parameter related to the cross-link density and mechanical properties of the final product, can also be determined using DSC. apluscoating.com Furthermore, DSC can be used to assess the thermal stability of TGIC, as the decomposition temperature and heat of decomposition can be measured. akjournals.com Studies have shown that the thermal stability of TGIC can change over time, with fresh samples exhibiting higher decomposition temperatures and heats of decomposition compared to aged samples. akjournals.com

Table 4: Thermal Properties of TGIC Fractions Determined by DSC

TGIC Fraction Melting Point (°C) Melting Enthalpy (J/g) Reference
Fraction 1 154 +144.5 akjournals.com
Fraction 3 100 +88.9 akjournals.com

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation

Thermogravimetric Analysis (TGA) is a fundamental technique used to evaluate the thermal stability and degradation profile of this compound. This method measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Studies employing TGA have revealed that TGIC exhibits a multi-step thermal degradation process. mdpi.com The thermal stability of TGIC can be influenced by its curing state and the presence of other substances. For instance, when cured with a carboxylated polyester (CPE), the thermal stability of the resulting system is enhanced. mdpi.com The degradation of cured TGIC systems often occurs in distinct stages, corresponding to the breakdown of different parts of the molecular structure, such as the DGEBA and imide moieties in certain epoxy-imide resins. mdpi.com

The introduction of isocyanurate rings into polymer chains is generally associated with excellent thermal stability. researchgate.net These rings can absorb a significant amount of heat at temperatures above 380°C. researchgate.net The thermal degradation of some isocyanurate-containing polymers shows an initial degradation step related to the aliphatic or other segments of the polymer, followed by the degradation of the isocyanurate ring itself at higher temperatures, typically around 470°C. researchgate.net

In the context of flame retardancy, TGA is used to assess the thermal stability of formulations containing TGIC. For example, in UV-curing flame retardant films, the incorporation of this compound acrylate (B77674) (TGICA) along with other flame retardants can reduce the flammability of epoxy acrylate resins. nih.gov TGA and its derivative (DTG) curves help in determining the temperature at which significant weight loss begins (e.g., T-10%) and the temperature of maximum mass loss rate (Tmax), providing insights into the material's thermal behavior. nih.gov

Table 1: TGA Data for Cured Epoxy Acrylate Films

SampleT-10% (°C)Tmax (°C)Char Residue at 600°C (%)
EA1335.8410.511.2
EA2328.9408.718.5
EA3325.4406.920.3
EA4321.7405.122.1

Data sourced from a study on flame retardant UV-curing films containing epoxy acrylate (EA) and this compound acrylate (TGICA). nih.gov

Quantitative Methods for Environmental and Occupational Exposure Assessment

The quantification of TGIC in various matrices is essential for assessing occupational and environmental exposure. Several analytical methods have been developed for this purpose.

Determination of this compound in Workplace Air Samples

The assessment of airborne TGIC is critical for protecting workers' health. Various methods have been established for sampling and analyzing TGIC in workplace air. mdpi.comnih.govnih.govwho.intinvivochem.cn

A common approach involves collecting air samples on a filter, followed by extraction and analysis using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is one such method. nih.govnih.gov In this method, air is drawn through a polypropylene (B1209903) filter, and the collected TGIC is extracted with acetonitrile. The analysis is then performed using a reverse-phase system with an acetonitrile-water mobile phase. nih.govnih.gov

Gas Chromatography with Mass Spectrometric (GC/MS) detection offers a more sensitive and specific alternative to HPLC-UV methods, as TGIC does not possess a strong UV chromophore. mdpi.comcdc.gov This method has been successfully applied to various occupational hygiene samples. mdpi.com Another advanced technique is Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), which provides high selectivity and sensitivity for TGIC analysis. nih.gov

The table below summarizes and compares different analytical methods for the determination of TGIC in workplace air.

Table 2: Comparison of Analytical Methods for TGIC in Workplace Air

MethodSampling MediumExtraction SolventAnalytical TechniqueMeasurement Range / Limit of Detection (LOD) & Quantification (LOQ)Reference
HPLC-DADPolypropylene filterAcetonitrileHigh-Performance Liquid Chromatography with Diode-Array DetectionMeasurement Range: 2 to 40 µg/m³ (for a 720 L air sample); LOD: 23 ng/m³; LOQ: 70 ng/m³ nih.govnih.gov
GC-ECD (OSHA method)Glass fiber filter coated with hydrobromic acidDimethylformamide (DMF), with derivatizationGas Chromatography with Electron Capture DetectorLOD: 23.3 µg/m³ nih.govnih.gov
HPLC-UV/VIS (HSE method)Silanized glass fiber filterTetrahydrofuran or acetonitrileHigh-Performance Liquid Chromatography with UV/VIS DetectionMeasurement Range: 5 to 400 µg/m³; LOD: 0.9 µg/m³ nih.govnih.gov
UPLC-MS/MSAccu-cap™ system with a polyvinyl chloride filterAcetonitrile/acetone mixtureUltra-Performance Liquid Chromatography with Tandem Mass SpectrometryLOD: 0.2 µg/m³; LOQ: 0.7 µg/m³ nih.gov
GC/MSGlass fibre filterTetrahydrofuran (THF)Gas Chromatography with Mass Spectrometric DetectionEstimated LOD: 0.002 µg/ml mdpi.comresearchgate.net

Quantification in Powder Coating Formulations

Quantifying the amount of free, unreacted TGIC in powder coating formulations is important as only the unbound form is considered bioavailable. smolecule.com The methods used are often similar to those for air analysis, primarily involving HPLC and GC/MS. nih.govwho.intinvivochem.cn

A significant challenge in analyzing TGIC in powder coatings is the extraction of the compound from the polyester matrix. mdpi.comcdc.gov A common procedure involves dissolving the powder coating in a solvent like tetrahydrofuran (THF), followed by precipitation of the polyester resin with the addition of water, leaving the TGIC in the solution for analysis. mdpi.comcdc.gov However, this can be a time-consuming process, especially for larger sample volumes. mdpi.comcdc.gov

Research has focused on simplifying these extraction procedures. mdpi.comcdc.gov For GC/MS analysis, a straightforward extraction with THF has been shown to be effective. mdpi.com Recovery experiments are crucial to validate the efficiency of the extraction method. For instance, studies have reported varying percentage recoveries of TGIC from different materials like gloves and swabs after spiking them with powder coatings. mdpi.comresearchgate.net It has also been noted that TGIC can degrade upon storage, so samples should be analyzed as quickly as possible after collection. mdpi.com

Analysis in Biological Fluids (e.g., Blood, Urine)

The analysis of TGIC in biological fluids is complicated by its rapid metabolism in the body. nih.gov Studies have shown that TGIC has a very short half-life in blood, on the order of minutes. nih.gov It is quickly hydrolyzed by epoxide hydrolase enzymes, primarily in the liver, into more water-soluble metabolites. nih.gov The main metabolites identified are a diol diepoxide, a bis-diol epoxide, and the fully hydrolyzed tris-diol. nih.gov

Due to this rapid metabolism, very little of the parent TGIC compound is excreted unchanged in the urine (less than 1%). nih.gov Therefore, biomonitoring of TGIC exposure focuses on the detection of its metabolites in urine. nih.govmdpi.com While specific standardized methods for these metabolites are not widely documented in the reviewed literature, the analytical approach would typically involve enzymatic hydrolysis of any conjugated metabolites, followed by extraction and analysis using sensitive techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov These methods are capable of identifying and quantifying the specific hydrolysis products of TGIC, providing a reliable measure of internal exposure.

Q & A

Q. What are the recommended methods for synthesizing high-purity TGIC in laboratory settings?

TGIC is synthesized via the reaction of cyanuric acid with epichlorohydrin, followed by purification through methanol crystallization. Technical-grade TGIC consists of α- and β-isomers, which can be separated using high-resolution NMR and differential scanning calorimetry (DSC). Researchers should validate isomer purity using 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR spectroscopy to distinguish between α-TGIC (melting range: 100–103°C) and β-TGIC (melting point: 156°C) .

Q. How can researchers accurately quantify TGIC concentrations in environmental or biological samples?

Ultra-performance liquid chromatography (UPLC) coupled with coordination ion spray mass spectrometry (CIS-MS) is recommended for sensitive detection. Air samples collected on Accu-cap™ filters are extracted with acetonitrile/acetone (95:5), diluted with water, and analyzed using sodium adducts in positive ion mode. This method achieves a limit of detection (LOD) of 50 ng/filter and dynamic range up to 24,000 ng/sample .

Q. What safety protocols are critical when handling TGIC in laboratory environments?

Key protocols include:

  • Use of personal protective equipment (PPE) including gloves, goggles, and respirators.
  • Adequate ventilation to minimize inhalation of TGIC dust.
  • Regular air monitoring using OSHA Method PV 2055 or HSE MDHS 85 for occupational exposure limits .

Q. What chromatographic techniques are optimal for separating TGIC from complex mixtures in polymer research?

Reverse-phase UPLC with C18 columns and mobile phases combining water/acetonitrile gradients provides high resolution. For industrial coatings, gas chromatography (GC) with mass spectrometry (MS) is effective but requires derivatization to avoid thermal degradation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions between in vitro and in vivo toxicological data for TGIC?

Discrepancies arise from differences in metabolic activation and species-specific responses. Researchers should:

  • Use human-relevant in vitro models (e.g., primary keratinocytes) to assess skin sensitization.
  • Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo exposure scenarios.
  • Validate non-peer-reviewed data against WHO/IPCS assessments .

Q. How does the presence of α- and β-TGIC isomers influence experimental outcomes in material science?

α-TGIC (lower melting point) is more reactive in polyester powder coatings, while β-TGIC (higher melting point) may alter crosslinking efficiency. Researchers must characterize isomer ratios via DSC and NMR to ensure reproducibility in polymer formulations. Mixed crystals of α/β-TGIC can form during crystallization, impacting thermal stability .

Q. What molecular mechanisms underlie TGIC’s activation of p53 in non-small cell lung cancer cells?

TGIC induces DNA alkylation and crosslinking, triggering p53-dependent apoptosis. Experimental validation involves:

  • siRNA knockdown of p53 in A549 cells to confirm pathway dependence.
  • Comet assays to quantify DNA damage.
  • Flow cytometry to measure caspase-3/7 activation .

Q. How can researchers address TGIC degradation leading to false-negative results in patch testing for allergic reactions?

Degradation products (e.g., glycidyl ethers) may mask TGIC’s allergenic potential. Mitigation strategies include:

  • Stabilizing samples with antioxidants (e.g., BHT) during storage.
  • Using high-performance thin-layer chromatography (HPTLC) to detect intact TGIC.
  • Validating patch test results with liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.